N'-(4-aminophenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-aminophenyl)carbamimidothioic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an aminophenyl group attached to a carbamimidothioic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-aminophenyl)carbamimidothioic acid typically involves the reaction of thiourea with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for N’-(4-aminophenyl)carbamimidothioic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation techniques is also common in industrial settings to facilitate the reduction of the nitro group .
Chemical Reactions Analysis
Types of Reactions
N’-(4-aminophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon and hydrogen gas are typically used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N’-(4-aminophenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds
Mechanism of Action
The mechanism by which N’-(4-aminophenyl)carbamimidothioic acid exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with intracellular processes. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Shares the thiourea moiety but lacks the aminophenyl group.
Carbamimidothioic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
N’-(4-aminophenyl)carbamimidothioic acid is unique due to its specific combination of an aminophenyl group and a carbamimidothioic acid moiety. This combination imparts distinct chemical properties, making it more versatile for various applications compared to its simpler counterparts .
Properties
IUPAC Name |
N'-(4-aminophenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRWLYVCHKHMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.